molecular formula C6H6ClNO2 B2689787 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one CAS No. 2204085-69-6

3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one

Cat. No.: B2689787
CAS No.: 2204085-69-6
M. Wt: 159.57
InChI Key: SCJJIYKRFYTMRI-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C6H6ClNO2 This compound is characterized by a pyridinone ring substituted with a chlorine atom at the third position, a hydroxyl group at the fourth position, and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one typically involves the chlorination of 4-hydroxy-5-methyl-1H-pyridin-2-one. One common method includes the reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-Hydroxy-5-methyl-1H-pyridin-2-one+SOCl2This compound+SO2+HCl\text{4-Hydroxy-5-methyl-1H-pyridin-2-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Hydroxy-5-methyl-1H-pyridin-2-one+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used to replace the chlorine atom.

    Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidizing the hydroxyl group.

    Reduction: Sodium borohydride in ethanol is a typical reducing agent for converting the compound to its alcohol derivative.

Major Products

    Substitution: Substituted pyridinones with various functional groups replacing the chlorine atom.

    Oxidation: 3-Chloro-5-methyl-2,4-pyridinedione.

    Reduction: 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-ol.

Scientific Research Applications

3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism by which 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chlorine and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-5-methyl-1H-pyridin-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.

    3-Chloro-4-hydroxy-1H-pyridin-2-one: Similar structure but without the methyl group, affecting its steric and electronic properties.

    3-Chloro-5-methyl-1H-pyridin-2-one: Lacks the hydroxyl group, which alters its reactivity in oxidation and reduction reactions.

Uniqueness

3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity patterns and biological activity. Its combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.

Properties

IUPAC Name

3-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-3-2-8-6(10)4(7)5(3)9/h2H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJIYKRFYTMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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